molecular formula C15H21NO B5737582 Azepan-1-yl(2,5-dimethylphenyl)methanone

Azepan-1-yl(2,5-dimethylphenyl)methanone

Cat. No.: B5737582
M. Wt: 231.33 g/mol
InChI Key: FFHWCCSZTUWFSH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(2,5-dimethylphenyl)methanone typically involves the reaction of azepane with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Azepane+2,5-dimethylbenzoyl chlorideThis compound+HCl\text{Azepane} + \text{2,5-dimethylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Azepane+2,5-dimethylbenzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(2,5-dimethylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Azepan-1-yl(2,5-dimethylphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azepan-1-yl(2,5-dimethylphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl(4-tert-butylphenyl)methanone
  • Azepan-1-yl(2,4-dimethoxyphenyl)methanone
  • Azepan-1-yl(2,5-dichlorophenyl)methanone

Uniqueness

Azepan-1-yl(2,5-dimethylphenyl)methanone is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the aromatic ring can affect the compound’s interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

azepan-1-yl-(2,5-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-8-13(2)14(11-12)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHWCCSZTUWFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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